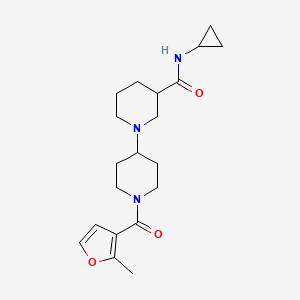![molecular formula C26H21BrN2O3S B6078407 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide](/img/structure/B6078407.png)
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide, also known as BPN-15606, is a novel small molecule that has shown potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a selective phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is an enzyme that plays a key role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4D, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide increases cAMP levels, leading to the activation of various signaling pathways that are involved in neuronal function and survival.
Biochemical and Physiological Effects
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of neuroinflammation, the reduction of oxidative stress, and the promotion of neurotrophic factor expression. These effects are thought to be mediated by the activation of various signaling pathways, including the cAMP/protein kinase A (PKA) pathway and the cAMP/Epac (exchange protein directly activated by cAMP) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is its selectivity for PDE4D, which reduces the risk of off-target effects. However, the low yield of the synthesis method and the lack of availability of the compound may limit its use in lab experiments.
Orientations Futures
Future research on 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide could focus on the following areas:
1. The development of more efficient synthesis methods to increase the yield of the compound.
2. The investigation of the effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on other neurological disorders, such as multiple sclerosis and traumatic brain injury.
3. The exploration of the potential use of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide as a combination therapy with other drugs for the treatment of neurological disorders.
4. The investigation of the long-term effects of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide on cognitive function and neuronal survival.
5. The development of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide analogs with improved potency and selectivity for PDE4D.
Conclusion
In conclusion, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide is a promising therapeutic agent for various neurological disorders. Its selective inhibition of PDE4D and its ability to promote neuronal function and survival make it a promising candidate for further research and development. However, the limited availability of the compound and the need for more efficient synthesis methods may limit its use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide involves several steps, including the reaction of 3-bromobenzonitrile with benzylamine, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the reaction of the resulting intermediate with 3-bromoaniline to yield 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide. The yield of the final product is approximately 20%.
Applications De Recherche Scientifique
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been studied extensively for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In animal models, 2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide has been shown to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(3-bromophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN2O3S/c27-21-12-9-13-22(18-21)28-26(30)24-16-7-8-17-25(24)29(19-20-10-3-1-4-11-20)33(31,32)23-14-5-2-6-15-23/h1-18H,19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLPHKSZNNNTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[benzyl(phenylsulfonyl)amino]-N-(3-bromophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-fluorophenyl)ethyl]-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B6078338.png)
![3-[1-(benzylamino)ethylidene]-5-methyl-2,4(3H,5H)-furandione](/img/structure/B6078340.png)
![methyl 2-({[2-(3-ethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6078342.png)
![2-(methoxymethyl)-1-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}piperidine](/img/structure/B6078347.png)
![4-{5-[1-(1H-imidazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B6078352.png)
![1-(3-{1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6078364.png)
![N-([(4-fluorophenyl)amino]{[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]amino}methylene)benzamide](/img/structure/B6078365.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6078376.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![2-{[5-(4-bromo-5-ethyl-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6078392.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6078422.png)